(S)-2-methoxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

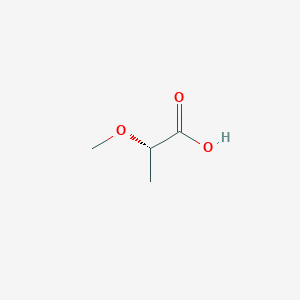

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWFHKNYYRBSZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23953-00-6 | |

| Record name | 2-Methoxypropanoic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023953006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-2-Methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPROPANOIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74K293OCX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Methoxypropanoic Acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Methoxypropanoic acid, a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, comprising a carboxylic acid, a methoxy group, and a defined stereocenter, make it a versatile synthon for introducing chirality. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, offering insights for its effective utilization in research and development.

Molecular Structure and Stereochemistry

This compound is a chiral carboxylic acid with the chemical formula C₄H₈O₃. The molecule features a propanoic acid backbone with a methoxy group (-OCH₃) attached to the alpha-carbon (C2). The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around the chiral center at C2, as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is crucial for its application in asymmetric synthesis, where controlling the three-dimensional structure of a molecule is paramount for its biological activity.

Figure 1: 2D and 3D structural representations of this compound.

The presence of both a carboxylic acid and an ether functional group contributes to its polarity, rendering it soluble in water and various organic solvents.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [2][3] |

| Molecular Weight | 104.10 g/mol | [2][3] |

| CAS Number | 23953-00-6 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 199 °C | [4] |

| Melting Point | 128.5 °C | [4] |

| Density | 1.085 g/cm³ | [4] |

| pKa | ~3.59 (Predicted) | [4] |

| Specific Rotation ([α]D) | -75.0° (c=neat) | [5] |

| Solubility | Soluble in water, chloroform (slightly), methanol (slightly), and other organic solvents | [1][4] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key step for its subsequent use. Several strategies have been developed, ranging from classical resolution to modern asymmetric synthesis techniques.

Synthesis from (S)-Alanine (Nucleophilic Substitution)

A common and straightforward method involves the nucleophilic substitution of a suitable starting material derived from a readily available chiral precursor, such as (S)-alanine.

Figure 2: General workflow for the synthesis of this compound from (S)-alanine.

Experimental Protocol: Synthesis from 2-Bromopropionic Acid [6]

This protocol describes the synthesis of 2-methoxypropionic acid from 2-bromopropionic acid. To obtain the (S)-enantiomer, (S)-2-bromopropionic acid should be used as the starting material.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

-

Addition of Base: Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.

-

Reaction: Heat the reaction mixture to 50 °C and stir overnight under a continuous nitrogen purge.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Adjust the pH of the residue to 1 with 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 70 mL, 25 mL, 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxypropionic acid as a colorless oil.

-

Enantioselective Synthesis Strategies

Modern asymmetric synthesis offers more direct routes to enantiomerically pure compounds, avoiding the need for chiral starting materials or resolution steps.

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of α-alkoxyacrylic acids or their esters using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide direct access to the desired (S)-enantiomer with high enantioselectivity.[7][8]

-

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as those derived from Evans oxazolidinones or pseudoephedrine, allows for the diastereoselective alkylation of a prochiral enolate.[9][10] Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-methoxy acid.

-

Enzymatic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic 2-methoxypropanoic acid esters.[11][12][13][14] These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. For instance, Aspergillus niger lipase has shown high enantioselectivity in the transesterification of related racemic carboxylic acids.[11]

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and a methoxy group, dictates its chemical reactivity and utility.

Figure 3: Key application areas of this compound.

Key Chemical Reactions

-

Esterification and Amidation: The carboxylic acid moiety readily undergoes esterification with alcohols and amidation with amines to form the corresponding esters and amides.[1] These reactions are fundamental to its use as a building block, allowing for its incorporation into larger molecular frameworks.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-2-methoxy-1-propanol, using reducing agents such as lithium aluminum hydride.

-

Alpha-Deprotonation: While less common, deprotonation at the α-carbon can be achieved with strong bases, although this can risk racemization.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable precursor in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] The methoxypropanoic acid scaffold can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.

For example, derivatives of this compound have been utilized in the synthesis of compounds with anti-inflammatory and kinase inhibitory activities. It has also been employed in the synthesis of the ACE inhibitor Benazepril and the herbicide Flamprop-methyl .

Furthermore, it serves as a starting material for the synthesis of advanced chiral ligands. For instance, (S)-2-Methoxy-N-(quinolin-8-yl)propanamide, derived from this compound, acts as a directing group and ligand in palladium-catalyzed asymmetric C(sp³)–H activation reactions.

Analytical and Spectroscopic Characterization

Ensuring the chemical and enantiomeric purity of this compound requires a suite of analytical techniques.

Chromatographic Methods

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of this compound. Chiral stationary phases (CSPs), particularly those based on polysaccharides like Chiralcel OD-H and Chiralpak AD, are effective for separating the enantiomers under normal-phase conditions.[5]

-

Gas Chromatography (GC): After derivatization to a volatile ester (e.g., methyl or ethyl ester), GC on a chiral column can also be used for enantiomeric purity assessment.

-

Achiral HPLC/GC (after derivatization): Racemic 2-methoxypropanoic acid can be analyzed by reversed-phase HPLC.[12] For chiral analysis on an achiral column, derivatization with a chiral reagent to form diastereomers is necessary.

Experimental Protocol: General Chiral HPLC Method Development

-

Column Selection: Screen commercially available chiral columns (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).

-

Mobile Phase Screening (Normal Phase):

-

Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20).

-

For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%).

-

-

Mobile Phase Screening (Reversed Phase):

-

Use mixtures of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[12]

-

-

Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum of 2-methoxypropionic acid in CD₃OD shows characteristic signals at approximately δ 3.67 (q, 1H, CH), 3.33 (s, 3H, OCH₃), and 1.33 ppm (d, 3H, CH₃).[6]

-

¹³C NMR: Shows distinct signals for each carbon atom. The expected chemical shifts are approximately 175-180 ppm for the carbonyl carbon, 75-80 ppm for the α-carbon, 55-60 ppm for the methoxy carbon, and 15-20 ppm for the methyl carbon.[3][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1725 and 1700 cm⁻¹.[8] The C-O stretching of the ether and carboxylic acid will appear in the 1300-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 104. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Alpha-cleavage can lead to the loss of the methyl group (M-15) or the methoxy group (M-31). The base peak is often observed at m/z 59, corresponding to the [CH(OCH₃)CH₃]⁺ fragment.[2][15][16][17]

Purification

Achieving high chemical and enantiomeric purity is critical for the application of this compound.

-

Extraction: As described in the synthesis protocol, extraction is a key step in the initial work-up to separate the product from inorganic salts and other water-soluble impurities.[18]

-

Distillation: Fractional distillation under reduced pressure can be employed to purify the liquid product, separating it from lower and higher boiling point impurities.[18]

-

Crystallization: If the compound is a solid or can be derivatized to a crystalline solid, crystallization is an effective method for purification.

-

Preparative Chromatography: For achieving very high enantiomeric purity or for separating small quantities of material, preparative chiral HPLC is a powerful technique.[1] This involves using a larger-scale chiral column and collecting the eluting enantiomers in separate fractions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[19][20] It may also cause respiratory irritation.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Toxicology: While comprehensive toxicological data for this compound is limited, its metabolite, 2-methoxypropionic acid, has been shown to be teratogenic in animal studies.[16] Many carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity, which may be related to the formation of reactive acyl glucuronide or acyl Coenzyme A conjugates.[21] Therefore, appropriate care should be taken when handling this compound.

Conclusion

This compound is a cornerstone chiral building block for modern organic synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable means of introducing chirality into complex molecules. A thorough understanding of its properties, synthetic routes, and analytical methods, as outlined in this guide, is essential for its effective application in the development of new pharmaceuticals and other advanced materials. As the demand for enantiomerically pure compounds continues to grow, the importance of synthons like this compound in both academic research and industrial applications will undoubtedly increase.

References

- 1. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 2. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]

- 7. procos.it [procos.it]

- 8. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. | Semantic Scholar [semanticscholar.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. scienceready.com.au [scienceready.com.au]

- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Methoxypropanoic Acid: A Chiral Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. (S)-2-methoxypropanoic acid, a key chiral building block, has emerged as a valuable synthon for the introduction of a specific stereocenter in a wide array of complex molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and critical role in pharmaceutical development. Our focus is on delivering not just protocols, but the underlying scientific principles that govern its application, empowering researchers to leverage this versatile molecule to its full potential.

Core Molecular Attributes of this compound

This compound, also referred to as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid.[1] Its structure is characterized by a propanoic acid backbone with a methoxy group at the C-2 position, which is a stereogenic center.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 23953-00-6 | [2] |

| Molecular Formula | C4H8O3 | [1][2] |

| Molecular Weight | 104.10 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

| IUPAC Name | (2S)-2-methoxypropanoic acid | [2] |

| SMILES | C--INVALID-LINK--OC | [1] |

| InChI Key | ICPWFHKNYYRBSZ-VKHMYHEASA-N |

The presence of both a carboxylic acid and a methoxy group imparts a polar nature to the molecule, rendering it soluble in a range of solvents.[1] This solubility is a critical factor in its utility in various reaction conditions.

Synthesis and Chiral Integrity

The synthesis of this compound with high enantiomeric purity is a key consideration for its application in pharmaceutical development. While various synthetic routes exist, a common and efficient method involves the nucleophilic substitution of a chiral starting material.

Representative Synthesis Protocol

A widely employed synthetic route to 2-methoxypropanoic acid starts from 2-bromopropionic acid. The following protocol describes a general method for the synthesis of the racemic mixture, which would then require a chiral resolution step to isolate the (S)-enantiomer.

Reaction: Nucleophilic substitution of 2-bromopropionic acid with sodium methoxide.[3][4]

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).[3][4]

-

Reagent Addition: Slowly add a 25% solution of sodium methanolate in methanol (16 mL) dropwise to the stirring solution.[3][4] The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and carbon dioxide.

-

Reaction Conditions: Heat the reaction mixture to 50°C and allow it to react overnight.[3][4] The elevated temperature accelerates the rate of the SN2 reaction.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[3][4]

-

Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.[3][4] This protonates the carboxylate to the carboxylic acid.

-

Perform three extractions with ethyl acetate (70 mL, 25 mL, 10 mL).[3][4] Ethyl acetate is a suitable solvent for extracting the product from the aqueous phase.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.[3][4] This removes any residual water.

-

Filter the solution and concentrate it again under reduced pressure to yield 2-methoxypropanoic acid as a colorless oil.[3][4]

-

This protocol typically results in a high yield of the racemic product.[3][4] To obtain the desired (S)-enantiomer, a chiral resolution step is necessary.

Chiral Resolution Strategies

The separation of enantiomers is a critical step in the provision of enantiomerically pure this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this.[5]

Conceptual Workflow for Chiral HPLC Resolution:

Figure 1: Conceptual workflow for the chiral resolution of 2-methoxypropanoic acid using HPLC.

The choice of the chiral stationary phase (CSP) is critical for effective separation.[5][6] Polysaccharide-based CSPs are often effective for the resolution of carboxylic acids.[6] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomers.

Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of any chemical entity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of 2-methoxypropanoic acid in CD3OD shows characteristic signals: a quartet for the proton at C-2, a singlet for the methoxy protons, and a doublet for the methyl protons at C-3.[3][4]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

Typical HPLC Method Parameters:

A reverse-phase HPLC method can be employed for purity analysis.[7]

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase | Provides good retention and separation of polar organic molecules. |

| Mobile Phase | Acetonitrile, Water, and an acid (e.g., phosphoric or formic acid) | The organic modifier (acetonitrile) and aqueous phase allow for gradient or isocratic elution. The acid improves peak shape for the carboxylic acid.[7] |

| Detection | UV (e.g., 210 nm) | The carboxylic acid chromophore allows for UV detection. |

| Flow Rate | Typically 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 25°C) | Temperature control ensures run-to-run reproducibility. |

For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid.[7] This method is scalable for preparative separation to isolate impurities.[7]

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a chiral building block.[1] Its incorporation into a drug candidate can significantly impact its pharmacological activity.

As a Chiral Intermediate

This compound can be used in the synthesis of more complex molecules where the stereochemistry at the C-2 position is crucial for biological activity.[1] It can participate in standard organic reactions such as esterification and amidation.[1] For instance, it can be coupled with an amine-containing fragment of a larger molecule to introduce the (S)-2-methoxypropyl moiety.

Illustrative Reaction Scheme:

Figure 2: Amide coupling of this compound with a primary amine.

This strategic incorporation of a defined stereocenter is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. While specific examples of its use in marketed drugs are proprietary, its presence in the portfolios of chemical suppliers catering to the pharmaceutical industry underscores its importance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is harmful if swallowed and can cause skin and serious eye irritation.[8][9]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[10]

Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an invaluable asset in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and strategic implementation in the creation of novel therapeutics. The continued focus on stereochemically pure drugs will undoubtedly ensure the sustained importance of chiral building blocks like this compound in the future of medicine.

References

- 1. CAS 23953-00-6: (2S)-2-methoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 2. (S)-(-)-2-Methoxypropionic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]

- 4. 2-methoxypropionic acid synthesis - chemicalbook [chemicalbook.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Methoxypropionic acid | SIELC Technologies [sielc.com]

- 8. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (S)-2-methoxypropanoic acid: A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methoxypropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereospecific incorporation can significantly influence the pharmacological profile of a compound. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and execution. The discussion will focus on stereospecific syntheses from readily available chiral precursors, namely (S)-lactic acid and (S)-alanine, and will also cover the classical approach of chiral resolution of the racemic mixture. Detailed experimental protocols, comparative data tables, and reaction pathway diagrams are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of Chirality in this compound

The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. This compound, as a chiral synthon, offers a synthetically accessible stereocenter that can be incorporated into more complex molecular architectures. The methoxy group at the C2 position can influence binding interactions with biological targets and alter the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. Consequently, robust and reliable methods for the synthesis of this enantiomerically pure compound are of paramount importance in drug discovery and development. This guide will equip the reader with the necessary knowledge to select and execute the most appropriate synthetic route for their specific research needs.

Stereospecific Synthesis from Chiral Precursors: The Preferred Approach

The most efficient and economical syntheses of enantiomerically pure compounds often leverage the "chiral pool," which consists of readily available and inexpensive chiral molecules from natural sources. For this compound, (S)-lactic acid and (S)-alanine are excellent starting materials.

Synthesis from (S)-Lactic Acid: A Direct and Atom-Economical Route

(S)-Lactic acid is an attractive starting material due to its low cost and the fact that the desired stereocenter is already in place[1][2]. The synthesis involves the methylation of the hydroxyl group. To prevent the acidic carboxylic acid moiety from interfering with the methylation reaction (e.g., by reacting with the base), it is advantageous to first protect it as an ester, typically a methyl or ethyl ester. Methyl (S)-lactate is a commercially available and commonly used starting material[3][4].

Scientific Rationale: The core of this strategy is a Williamson ether synthesis on the secondary alcohol of the lactate ester. This reaction proceeds via an SN2 mechanism, which, in this case, does not involve the chiral center. Therefore, the stereochemical integrity of the starting material is preserved. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group without promoting side reactions like elimination or hydrolysis of the ester. Sodium hydride is an excellent choice for this purpose as it irreversibly deprotonates the alcohol to form the alkoxide, and the only byproduct is hydrogen gas.

Experimental Workflow Diagram:

Caption: Workflow for Synthesis from (S)-Lactic Acid.

Detailed Experimental Protocol:

Step 1: Methylation of Methyl (S)-lactate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl (S)-lactate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq.) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude methyl (S)-2-methoxypropanoate.

Step 2: Hydrolysis of Methyl (S)-2-methoxypropanoate

-

Dissolve the crude methyl (S)-2-methoxypropanoate in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis from (S)-Alanine: A Stereospecific Transformation

(S)-Alanine is another readily available and inexpensive chiral starting material. The synthesis from (S)-alanine involves the diazotization of the amino group to form a diazonium salt, which is then displaced by a halide to yield (S)-2-halopropanoic acid. This is followed by a nucleophilic substitution with a methoxide source.

Scientific Rationale: The key step in this sequence is the diazotization-halogenation, which is known to proceed with retention of configuration. This is because the reaction likely proceeds through a double SN2-like mechanism or involves the formation of an intermediate α-lactone which is then opened by the halide. The subsequent nucleophilic substitution of the halide with methoxide will proceed via an SN2 mechanism, which results in an inversion of configuration. Therefore, to obtain the (S)-product, one must start with (S)-alanine, which will first give (S)-2-halopropanoic acid, and this, upon reaction with methoxide, will give this compound due to the inversion of stereochemistry.

Reaction Pathway Diagram:

Caption: Synthesis of this compound from (S)-Alanine.

Detailed Experimental Protocol:

Step 1: Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine [5]

-

Dissolve (S)-alanine (1.0 eq.) in 5 N hydrochloric acid.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.6 eq.) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stand at room temperature overnight.

-

Carefully evacuate the flask with stirring to remove dissolved nitrogen oxides.

-

Neutralize the excess acid by the careful addition of solid sodium carbonate until foaming ceases.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to give (S)-2-chloropropanoic acid.

Step 2: Synthesis of this compound

-

To a solution of sodium methoxide (NaOMe, 1.1 eq.) in methanol, add the (S)-2-chloropropanoic acid (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chiral Resolution of Racemic 2-methoxypropanoic acid: The Classical Approach

While less efficient than stereospecific synthesis, chiral resolution is a viable method for obtaining this compound, particularly if a racemization and recycling protocol for the unwanted enantiomer is available. The most common method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral amine.

Scientific Rationale: The principle behind chiral resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent[6][7]. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure acid. The choice of the chiral resolving agent and the crystallization solvent is critical and often requires empirical optimization.

Chiral Resolution Workflow:

Caption: General Workflow for Chiral Resolution.

Detailed Experimental Protocol (General Procedure):

-

Dissolve racemic 2-methoxypropanoic acid in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).

-

Add a solution of a chiral amine (e.g., (R)-1-phenylethylamine, 0.5 eq.) in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or NMR with a chiral shift reagent.

-

If necessary, the salt can be recrystallized to improve diastereomeric purity.

-

Suspend the diastereomerically pure salt in water and add 1 M HCl until the pH is ~2.

-

Extract the liberated this compound with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure acid.

Comparison of Synthetic Routes

| Parameter | Synthesis from (S)-Lactic Acid | Synthesis from (S)-Alanine | Chiral Resolution |

| Starting Material | (S)-Lactic acid or its esters | (S)-Alanine | Racemic 2-methoxypropanoic acid |

| Stereocontrol | Excellent (retention at stereocenter) | Excellent (retention then inversion) | Dependent on separation efficiency |

| Theoretical Yield | High | High | Maximum 50% (without racemization) |

| Key Reactions | Williamson ether synthesis, Ester hydrolysis | Diazotization, Nucleophilic substitution | Diastereomeric salt formation, Crystallization |

| Advantages | Direct, atom-economical, readily available starting material. | Readily available starting material. | Applicable if racemic acid is readily available. |

| Disadvantages | Requires anhydrous conditions for methylation. | Use of potentially hazardous sodium nitrite. | Inefficient (loses at least 50% of material), requires optimization of resolving agent and solvent. |

Characterization and Quality Control

Ensuring the enantiomeric purity of the final product is critical. The following techniques are commonly employed:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (e.e.). The sample is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation[8][9][10].

-

NMR Spectroscopy with Chiral Derivatizing Agents: The carboxylic acid can be converted into a diastereomeric ester or amide by reaction with a chiral alcohol or amine (e.g., Mosher's acid or (R)-1-phenylethylamine). The resulting diastereomers will have distinct signals in the 1H or 19F NMR spectrum, which can be integrated to determine the enantiomeric excess[11].

-

Polarimetry: Measurement of the specific rotation ([α]D) can confirm the identity of the enantiomer and provide an indication of its purity, although it is less accurate for determining high e.e. values.

-

Standard Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy should be used to confirm the chemical structure and purity of the final product[12][13].

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through several well-established methods. For efficiency and stereochemical control, synthesis from chiral pool starting materials like (S)-lactic acid or (S)-alanine is highly recommended. The choice between these two precursors may depend on the availability of reagents and the specific expertise of the laboratory. Chiral resolution remains a viable, albeit less efficient, alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently produce high-quality this compound for their drug discovery and development endeavors.

References

- 1. (S)-lactic acid | SGD [yeastgenome.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl lactate - Wikipedia [en.wikipedia.org]

- 4. methyl (S)-lactate | C4H8O3 | CID 94386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

(S)-2-methoxypropanoic acid molecular weight

An In-Depth Technical Guide to (S)-2-Methoxypropanoic Acid: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind methodological choices, ensuring a deep understanding of the compound's properties and handling.

Core Molecular and Physical Properties

This compound is a chiral carboxylic acid featuring a methoxy group at the alpha-position. This structure imparts specific chemical properties that make it a useful intermediate in the synthesis of more complex, stereochemically defined molecules. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-methoxypropanoic acid | [1] |

| Synonyms | (S)-(-)-2-Methoxypropionic acid, s-2-methoxypropanoic acid | |

| CAS Number | 23953-00-6 | |

| Molecular Formula | C₄H₈O₃ | [1] |

| Molecular Weight | 104.10 g/mol | [1] |

| Monoisotopic Mass | 104.047344113 Da | [1] |

| Physical Form | Liquid | |

| Boiling Point | 99 °C @ 20 mmHg | |

| Refractive Index | ~1.414 | |

| Specific Rotation | [α]²⁰/D −75° (approx.) |

Synthesis of Enantiomerically Pure this compound

Obtaining this compound in high enantiomeric purity is critical for its application in stereoselective synthesis. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis from a chiral pool starting material.

Strategy 1: Racemic Synthesis and Chiral Resolution

This is the most common and industrially validated approach. It involves a non-stereoselective synthesis to produce a racemic mixture of 2-methoxypropanoic acid, followed by separation of the enantiomers.

Part A: Synthesis of Racemic 2-Methoxypropanoic Acid

The synthesis proceeds via a standard Williamson ether synthesis, where the alkoxide of a lactate precursor displaces a leaving group. A more direct and high-yielding method starts from 2-bromopropionic acid.

-

Reaction Principle: A methanolic solution of sodium methoxide acts as both the nucleophile and the base. The methoxide ion displaces the bromide from 2-bromopropionic acid in an Sₙ2 reaction. The acidic workup ensures the final product is the protonated carboxylic acid.

Experimental Protocol: Racemic Synthesis [2][3]

-

Reaction Setup: To a stirring solution of 2-bromopropionic acid (1.0 eq) in methanol (approx. 2.5 mL per 10 mmol of acid), slowly add a 25% solution of sodium methoxide in methanol (2.0 eq) under a nitrogen atmosphere.

-

Reaction Execution: Heat the mixture to 50 °C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Acidification & Extraction: To the resulting residue, add 1N hydrochloric acid (HCl) until the pH is ~1. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 2-methoxypropanoic acid as a colorless oil. Yields are typically high (>95%).

Part B: Chiral Resolution via Diastereomeric Salt Formation

-

Causality of Method: Enantiomers possess identical physical properties, making them inseparable by standard techniques like distillation or achiral chromatography.[3] By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[3]

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 2-methoxypropanoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve a chiral resolving agent, such as (S)-(-)-α-phenylethylamine or an alkaloid like quinine (0.5 - 1.0 eq), in the same solvent.

-

Crystallization: Slowly add the chiral base solution to the acid solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility. The process may be initiated by seeding with a small crystal. Allow the crystallization to proceed, often with slow cooling.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with 1N HCl to pH ~1. This protonates the carboxylic acid and liberates the free this compound.

-

Final Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched this compound. The enantiomeric excess (e.e.) must be confirmed analytically (see Section 3).

Caption: Workflow for Synthesis and Chiral Resolution.

Strategy 2: Asymmetric Synthesis from the Chiral Pool

This approach leverages a readily available, enantiomerically pure starting material. (S)-Alanine is an ideal precursor.

-

Reaction Principle: This route involves the diazotization of the amino group of (S)-alanine in the presence of methanol. The reaction proceeds with retention of configuration at the chiral center, forming the methyl ester of this compound, which is then hydrolyzed.

Conceptual Protocol: Asymmetric Synthesis

-

Diazotization: Cool a solution of (S)-Alanine in methanol to 0 °C. Slowly add a solution of sodium nitrite (NaNO₂) followed by careful addition of an acid (e.g., H₂SO₄) to generate nitrous acid in situ.

-

Esterification/Etherification: The diazonium intermediate is unstable and will be displaced by methanol, leading to the formation of methyl (S)-2-methoxypropanoate.

-

Hydrolysis: After the reaction is complete, the crude methyl ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidic workup).

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of this compound requires a suite of analytical techniques.

Caption: Analytical Workflow for Product Validation.

NMR Spectroscopy

¹H NMR: Provides confirmation of the core structure.

-

Protocol: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Acquire the spectrum on a standard NMR spectrometer (≥400 MHz).

-

Expected Spectrum (in CD₃OD): [2]

-

δ ~3.67 ppm (quartet, 1H): The proton on the chiral carbon (C2), split by the adjacent methyl group protons.

-

δ ~3.33 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.

-

δ ~1.33 ppm (doublet, 3H): The protons of the C3 methyl group, split by the single proton on C2.

-

A broad singlet for the carboxylic acid proton (-COOH) will also be present, with its chemical shift being highly dependent on concentration and solvent.

-

¹³C NMR: Confirms the presence of all four unique carbon environments.

-

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

-

Expected Chemical Shifts: [4][5]

-

~175-180 ppm: Carboxylic acid carbonyl carbon (C1).

-

~75-80 ppm: Chiral carbon bearing the methoxy group (C2).

-

~55-60 ppm: Methoxy carbon (-OCH₃).

-

~18-22 ppm: Methyl carbon (C3).

-

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation patterns.

-

Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or by direct infusion using Electrospray Ionization (ESI).

-

Expected Fragmentation (EI):

-

m/z 104: Molecular ion [M]⁺.

-

m/z 89: Loss of a methyl radical (•CH₃).

-

m/z 59: Loss of the carboxyl group (•COOH), corresponding to [CH(OCH₃)CH₃]⁺. This is often a prominent peak due to alpha-cleavage common in ethers.[6]

-

m/z 45: Carboxyl fragment [COOH]⁺.

-

Chiral High-Performance Liquid Chromatography (HPLC)

This is the definitive technique for determining enantiomeric excess (e.e.).

-

Principle of Self-Validation: A robust chiral method must demonstrate baseline separation of both enantiomers. This is achieved by analyzing the synthesized (S)-enantiomer, the corresponding (R)-enantiomer (if available), and, most importantly, a racemic mixture. The ability to resolve the racemic sample into two distinct peaks validates the method's specificity for the enantiomers.

-

Protocol: Direct Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are excellent starting points for chiral acids.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is crucial to ensure good peak shape by suppressing the ionization of the carboxyl group.

-

Sample Preparation: Prepare a stock solution of the synthesized (S)-acid, and a separate solution of the racemic acid, at approximately 1 mg/mL in the mobile phase.

-

Analysis: Inject the racemic mixture to develop the separation method, adjusting the mobile phase composition to achieve baseline resolution (Rₛ > 1.5). Once optimized, inject the synthesized (S)-acid sample to confirm its retention time and quantify the area of the minor (R)-enantiomer peak, if any.

-

Quantification: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

-

Applications in Drug Discovery and Development

Chiral α-methoxy acids are valuable building blocks because the methoxy group can serve as a bioisostere for other functionalities or can be strategically placed to influence conformation and binding to biological targets. While direct applications of this compound are proprietary or less documented, its utility can be understood from its structural analogues used in cutting-edge drug development.

A prominent example is the use of the closely related (S)-2-methoxy-2-phenylacetic acid in the synthesis of ORY-1001 (Iadademstat) , a potent and selective inhibitor of the epigenetic enzyme KDM1A (also known as LSD1), which is in clinical trials for acute leukemia.[7][8][9][10] In the synthesis of such complex molecules, the chiral acid fragment is introduced to build a key part of the final structure. The specific (S)-configuration is essential for the molecule to fit correctly into the enzyme's active site, demonstrating the absolute necessity of high enantiomeric purity in the starting building block. The use of such chiral fragments underscores the importance of developing robust and scalable synthetic and analytical methods for compounds like this compound.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oryzon.com [oryzon.com]

- 9. apexbt.com [apexbt.com]

- 10. ORY-1001: Overcoming the Differentiation Block in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Core Physicochemical and Chiroptical Properties

An In-Depth Technical Guide to (S)-2-Methoxypropanoic Acid for Advanced Research

This guide provides an in-depth technical overview of this compound, a valuable chiral building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its synthesis, analytical characterization, and application, ensuring a robust understanding for its use in creating complex, high-value molecules.

This compound, also known as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid derived from the natural chiral pool. Its utility stems from the fixed (S)-stereocenter at the C2 position, which can be incorporated into larger molecules to control their stereochemistry—a critical factor in determining the efficacy and safety of pharmaceutical agents.[1] The molecule's key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈O₃ | |

| Molecular Weight | 104.10 g/mol | |

| IUPAC Name | (2S)-2-methoxypropanoic acid | [2] |

| CAS Number | 23953-00-6 | [2] |

| Appearance | Colorless Liquid | |

| Boiling Point | 99 °C (at 20.0 mmHg) | [2] |

| Density (Racemic) | 1.085 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.413 - 1.415 | [2] |

| Specific Optical Rotation | [α]²⁰/D = -75° (neat) | [2][4] |

| SMILES | CO--INVALID-LINK--C(O)=O | |

| InChI Key | ICPWFHKNYYRBSZ-VKHMYHEASA-N |

Section 2: Enantioselective Synthesis Strategy

Achieving high enantiomeric purity is the primary objective when synthesizing this compound. While classical resolution of a racemic mixture is possible, a more efficient and modern approach is to start from a readily available, enantiopure precursor. The most logical and widely adopted strategy is the stereospecific methylation of (S)-lactic acid or its esters.[5]

Causality of the Method: This pathway is chosen because the key reaction—O-methylation—occurs at the hydroxyl group and does not involve breaking any bonds at the C2 stereocenter. Therefore, the stereochemical integrity of the starting material is preserved, directly yielding the desired (S)-enantiomer without the need for costly and wasteful resolution steps. Methyl (S)-lactate is an ideal starting material as it is commercially available in high optical purity, derived from the fermentation of carbohydrates.[6][7]

Workflow: Stereospecific Synthesis from Methyl (S)-Lactate

Caption: Stereospecific synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.

-

Substrate Addition: Slowly add a solution of methyl (S)-lactate (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the alkoxide is formed.

-

Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight. Rationale: This is a standard Williamson ether synthesis; the alkoxide formed in the previous step acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Add a solution of sodium hydroxide (NaOH, 2.0 equivalents) in water/methanol and stir vigorously at room temperature for 4-6 hours to saponify the ester.

-

Workup and Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or byproducts. Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 1M hydrochloric acid (HCl).

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Section 3: Analytical and Spectroscopic Characterization

Confirming the structure and enantiomeric purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

Caption: Structure and predicted NMR assignments for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts (δ) in CDCl₃ are detailed below.

| Atom Assignment | ¹H NMR Prediction (ppm) | ¹³C NMR Prediction (ppm) | Rationale / Key Features |

| Ha (-OC H₃) | ~3.35 (s, 3H) | ~58-60 | A singlet in ¹H NMR as there are no adjacent protons. In ¹³C NMR, typical for a methoxy group carbon. |

| Hb (-C H₃) | ~1.45 (d, 3H) | ~18-20 | A doublet in ¹H NMR due to coupling with Hc (J ≈ 7 Hz). A shielded aliphatic carbon in ¹³C NMR. |

| Hc (-C H-) | ~3.90 (q, 1H) | ~78-82 | A quartet in ¹H NMR due to coupling with the three Hb protons. In ¹³C NMR, this carbon is deshielded by two oxygen atoms. |

| Hd (-COOH ) | ~11.0 (br s, 1H) | - | A broad singlet characteristic of a carboxylic acid proton, which is concentration-dependent and exchanges with D₂O. |

| C1 (-C =O) | - | ~175-180 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. |

| ~2980, ~2940 | C-H stretch (sp³) | Alkyl | Absorptions corresponding to the methyl and methine C-H bonds. |

| ~1710 | C=O stretch | Carbonyl | A very strong, sharp absorption, indicative of the carboxylic acid carbonyl group. |

| ~1120 | C-O stretch | Ether | A strong absorption corresponding to the C-O-C ether linkage. |

Chiral High-Performance Liquid Chromatography (HPLC)

To validate the stereochemical outcome of the synthesis, the enantiomeric excess (e.e.) must be determined. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).

Principle of Operation: CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment within the column.[8] The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.

Exemplary Chiral HPLC Protocol:

-

Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD).

-

Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 (Hexane:IPA) + 0.1% TFA. Rationale: The non-polar mobile phase is standard for normal-phase chromatography on these columns. TFA is added to protonate the carboxylic acid, preventing peak tailing and improving resolution.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the synthesized acid in the mobile phase.

-

Analysis: Inject the sample. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Section 4: Applications in Drug Discovery and Development

This compound is a valuable synthon because it provides a small, enantiopure fragment containing a carboxylic acid handle for further elaboration and a methoxy group that can modulate properties like lipophilicity and metabolic stability.

While it may not be a direct fragment of a widely known blockbuster drug, its structural motif is highly relevant. For instance, the closely related (R)-2-aryloxypropionic acids are critical intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, where the stereochemistry at the C2 position is essential for biological activity.[10] This demonstrates the industrial importance of this chiral propanoic acid core.

In drug development, this building block can be used to:

-

Synthesize Chiral Ligands: The carboxylic acid can be converted to an amide to link with other fragments, while the stereocenter controls the 3D orientation of substituents.

-

Act as a Spatially-Defined Linker: The propanoic acid backbone can be used to connect two pharmacophores with a specific spatial relationship.

-

Improve Pharmacokinetic Properties: The methoxy group can block metabolic oxidation that might otherwise occur at the C2 position of a corresponding hydroxy acid.

Section 5: Safety and Handling

This compound requires careful handling due to its potential hazards. All handling should be performed in a well-ventilated fume hood by trained personnel.

| Hazard Class | GHS Statement | Pictogram |

| Serious Eye Damage | H318: Causes serious eye damage. | GHS05 |

Data sourced from representative Safety Data Sheets.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-(-)-2-Methoxypropionic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. (S)-(-)-2-Methoxypropionic acid, 98% 2.5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.se]

- 5. Methyl lactate - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. atamankimya.com [atamankimya.com]

- 8. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 9. (S)-(-)-2-Methoxypropionic Acid | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of (S)-2-Methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (S)-2-methoxypropanoic acid, a chiral building block of significant interest in pharmaceutical synthesis. Understanding its distinct spectral signature is crucial for reaction monitoring, quality control, and stereochemical assignment. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a holistic view of the molecule's structural features.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development, the precise characterization of chiral molecules is paramount. This compound and its enantiomer are valuable intermediates, and their stereochemical purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity of such compounds. This guide will delve into the nuances of interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Spectral Features:

A representative ¹H NMR spectrum of 2-methoxypropanoic acid in deuterated methanol (CD₃OD) reveals the following key signals[2]:

-

~11-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH). Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration. In some cases, particularly in the presence of D₂O, this proton can exchange with deuterium, leading to its disappearance from the spectrum.[3][4]

-

3.67 ppm (quartet, 1H): This signal is attributed to the methine proton (-CH) at the chiral center (C2). The quartet splitting pattern arises from coupling to the three protons of the adjacent methyl group.

-

3.33 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methoxy group (-OCH₃).

-

1.33 ppm (doublet, 3H): This doublet is assigned to the three protons of the methyl group (-CH₃) at C3. The doublet splitting is due to coupling with the single methine proton at C2.

Table 1: Summary of ¹H NMR Data for this compound in CD₃OD

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | singlet | 1H | -COOH |

| 3.67 | quartet | 1H | -CH(OCH₃) |

| 3.33 | singlet | 3H | -OCH₃ |

| 1.33 | doublet | 3H | -CH(CH₃) |

Data sourced from ChemicalBook[2]

Experimental Considerations:

The choice of solvent is critical in ¹H NMR. While CDCl₃ is common, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often used for carboxylic acids to ensure solubility and minimize hydrogen bonding effects that can broaden peaks.[5][6] The acidic proton of the carboxylic acid is often broad and its chemical shift is highly dependent on the solvent and concentration.[7]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Key Spectral Features:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-

~170-180 ppm: The signal for the carbonyl carbon of the carboxylic acid group (-COOH) typically appears in this downfield region.[7]

-

~70-80 ppm: The methine carbon (-CH) attached to the electronegative oxygen of the methoxy group is expected in this range.

-

~50-60 ppm: The carbon of the methoxy group (-OCH₃) will resonate in this region.

-

~15-25 ppm: The methyl carbon (-CH₃) at C3 will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 170-180 | C=O |

| 70-80 | CH(OCH₃) |

| 50-60 | OCH₃ |

| 15-25 | CH₃ |

Chiral Discrimination by NMR:

To determine the enantiomeric excess of a chiral sample like this compound, chiral derivatizing agents or chiral solvating agents can be employed.[8][9] These reagents react with the enantiomers to form diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[8][9][10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key Spectral Features of Carboxylic Acids:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers.[11][12][13][14]

-

C=O Stretch: A strong, sharp absorption peak will appear in the range of 1700-1725 cm⁻¹ for a saturated aliphatic carboxylic acid.[11][13][15]

-

C-O Stretch: A medium intensity band corresponding to the C-O single bond stretch is expected between 1210 and 1320 cm⁻¹.[13][15]

-

O-H Bend: An out-of-plane bending vibration for the O-H group can also be observed as a broad peak around 920 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, strong |

| 1700-1725 | C=O stretch | Strong, sharp |

| 1210-1320 | C-O stretch | Medium |

| ~920 | O-H bend | Broad |

Data compiled from multiple sources.[11][12][13][14][15]

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a liquid sample like this compound is to use a salt plate (e.g., NaCl or KBr) method.

-

Place a drop of the neat liquid sample onto a clean, dry salt plate.

-

Place a second salt plate on top of the first to create a thin film of the sample.

-

Mount the salt plates in the sample holder of the IR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane or acetone) after use.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expected Fragmentation Pattern:

For this compound (Molecular Weight: 104.10 g/mol ), the following fragmentation patterns are anticipated in electron ionization (EI) mass spectrometry:

-

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule at m/z = 104. This peak may be weak for carboxylic acids.[16][17]

-

Loss of a Methoxy Group (-OCH₃): Fragmentation of the C-O bond can lead to the loss of a methoxy radical, resulting in a peak at m/z = 73.

-

Loss of a Carboxyl Group (-COOH): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the carboxyl group, leading to a peak at m/z = 59.

-

Acylium Ion: Alpha-cleavage of the C-C bond next to the carbonyl group can form a stable acylium ion, which is often a prominent peak.[18]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 104 | [M]⁺ |

| 73 | [M - OCH₃]⁺ |

| 59 | [M - COOH]⁺ |

These are predicted fragmentation patterns based on general principles of mass spectrometry.[16][17][18][19]

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently identify and characterize this important chiral building block. This comprehensive understanding is essential for ensuring the quality and stereochemical integrity of intermediates and final products in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]